molecular formula C22H36N2O2 B8576742 N,N'-diheptylterephthalamide

N,N'-diheptylterephthalamide

Cat. No.: B8576742
M. Wt: 360.5 g/mol
InChI Key: SIXRQIVMZKGEII-UHFFFAOYSA-N
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Description

N,N'-Diheptylterephthalamide is a terephthalamide derivative synthesized by substituting the hydrogen atoms on the amide nitrogens of terephthalic acid diamide with heptyl (C₇H₁₅) groups. Its molecular formula is C₂₂H₃₆N₂O₂, with a calculated molecular weight of 360.53 g/mol.

Properties

Molecular Formula

C22H36N2O2

Molecular Weight

360.5 g/mol

IUPAC Name

1-N,4-N-diheptylbenzene-1,4-dicarboxamide

InChI

InChI=1S/C22H36N2O2/c1-3-5-7-9-11-17-23-21(25)19-13-15-20(16-14-19)22(26)24-18-12-10-8-6-4-2/h13-16H,3-12,17-18H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

SIXRQIVMZKGEII-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)NCCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variability and Structural Effects

Terephthalamides exhibit diverse properties depending on substituent groups. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties
N,N'-Diheptylterephthalamide C₂₂H₃₆N₂O₂ 360.53 Linear alkyl (C₇) High hydrophobicity, low polarity
N,N'-Diphenylterephthalamide C₂₀H₁₆N₂O₂ 316.36 Aromatic (phenyl) Rigid structure, π-π interactions
N,N'-Bis(2-hydroxyethyl)terephthalamide C₁₂H₁₆N₂O₄ 252.27 Hydroxyalkyl Enhanced water solubility, H-bonding
N,N'-Dimethylphthalamide (ortho isomer) C₁₀H₁₂N₂O₂ 192.22 Methyl (ortho) Lower symmetry, distinct crystallinity

Key Observations :

  • Alkyl vs. Aryl Substituents : Diheptylterephthalamide’s long alkyl chains impart hydrophobicity, making it less soluble in polar solvents compared to phenyl-substituted analogs (e.g., diphenylterephthalamide). Aromatic substituents enhance rigidity and thermal stability due to π-π stacking .
  • Functionalized Substituents : Hydroxyethyl groups (e.g., in N,N'-bis(2-hydroxyethyl)terephthalamide) introduce hydrogen-bonding capacity, increasing aqueous solubility and reactivity toward esterification or oxidation .
  • Isomer Effects : The ortho-substituted N,N'-dimethylphthalamide (from phthalic acid) exhibits distinct crystallinity and lower symmetry compared to para-terephthalamides, affecting melting points and lattice stability .

Physical and Thermal Properties

  • Molecular Weight Trends : Diheptylterephthalamide (360.53 g/mol) has a higher molecular weight than diphenyl (316.36 g/mol) or hydroxyethyl (252.27 g/mol) analogs due to its longer alkyl chains.
  • Melting Points : Aromatic substituents (e.g., phenyl) generally elevate melting points (e.g., diphenylterephthalamide >300°C inferred) compared to alkyl-substituted derivatives. Diheptylterephthalamide likely has a lower melting point due to flexible alkyl chains disrupting crystal packing.
  • Solubility: Hydrophobic alkyl chains reduce solubility in polar solvents (e.g., water, ethanol), whereas hydroxyethyl or methyl groups enhance it .

Chemical Reactivity and Stability

  • Alkyl Chains : Diheptylterephthalamide’s heptyl groups provide chemical inertness under basic or acidic conditions, suitable for stable surfactants or lubricants.
  • Aromatic vs. Functionalized Analogs : Phenyl-substituted terephthalamides may undergo electrophilic substitution, while hydroxyethyl derivatives are prone to oxidation or esterification .

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